molecular formula C16H23FO2 B1621273 2'-Fluoro-4'-octyloxyacetophenone CAS No. 203066-98-2

2'-Fluoro-4'-octyloxyacetophenone

Cat. No.: B1621273
CAS No.: 203066-98-2
M. Wt: 266.35 g/mol
InChI Key: YADHYLAWFKTTCV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-4’-octyloxyacetophenone can be achieved through several routes. One common method involves the reaction of 1-bromooctane with 2’-fluoro-4’-hydroxyacetophenone . The reaction typically takes place in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution of the hydroxy group with the octyloxy group, resulting in the formation of 2’-Fluoro-4’-octyloxyacetophenone .

Industrial Production Methods

Industrial production methods for 2’-Fluoro-4’-octyloxyacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-4’-octyloxyacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluoro and octyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2’-Fluoro-4’-octyloxyacetophenone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2’-Fluoro-4’-octyloxyacetophenone involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to specific targets, while the octyloxy group can influence its solubility and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methoxyacetophenone
  • 2-Fluoro-4-hydroxyacetophenone
  • 2-Fluoro-4-chloroacetophenone

Uniqueness

2’-Fluoro-4’-octyloxyacetophenone is unique due to the presence of both the fluoro and octyloxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring specific interactions with molecular targets .

Properties

IUPAC Name

1-(2-fluoro-4-octoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FO2/c1-3-4-5-6-7-8-11-19-14-9-10-15(13(2)18)16(17)12-14/h9-10,12H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADHYLAWFKTTCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379167
Record name 2'-Fluoro-4'-octyloxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203066-98-2
Record name 1-[2-Fluoro-4-(octyloxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203066-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-4'-octyloxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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